Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate
Description
Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate (CAS 72705-26-1) is a benzothiazole-based azo dye, commercially designated as C.I. Direct Yellow 157. Its molecular structure comprises a benzothiazole core functionalized with sulfonate groups, an azo linkage (-N=N-), and substituents including methoxy (-OCH₃) and methyl (-CH₃) groups. The disodium salt formulation (C₂₆H₂₄N₄O₉S₃·2Na) ensures high water solubility, a critical feature for industrial dye applications. The compound is synthesized via multi-step reactions involving diazotization and coupling, with the sulfonate groups introduced to enhance hydrophilicity and stability .
Key properties include:
- Molecular Weight: 676.64882 g/mol.
- Spectral Characteristics: Intense absorption in the visible spectrum (λmax ~420–450 nm), attributed to the conjugated azo-benzothiazole system.
- Applications: Primarily used in textile dyeing, paper coloration, and as a biological stain due to its chromophoric intensity and resistance to photodegradation .
Properties
IUPAC Name |
disodium;2-[4-[[1-(2-methoxy-5-methyl-4-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O9S3.2Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFZTIPPMZAKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335821 | |
| Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxy-5-methyl-4-sulfophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]phenyl]-6-methyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72705-26-1 | |
| Record name | Disodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072705261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxy-5-methyl-4-sulfophenyl)amino]carbonyl]-2-oxopropyl]diazenyl]phenyl]-6-methyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate, commonly referred to as Direct Yellow 157 , is a synthetic azo dye with potential applications in biological systems. The compound is characterized by its complex structure, which includes a benzothiazole moiety, sulfonate groups, and an azo linkage, contributing to its unique biological activities.
| Property | Value |
|---|---|
| CAS Number | 72705-26-1 |
| Molecular Formula | C26H25N4Na2O9S3 |
| Molecular Weight | 676.65 g/mol |
| LogP | 6.31 |
| PSA | 252.41 Ų |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity and BrdU proliferation assays
- Findings : Compounds with benzothiazole structures demonstrated higher antitumor activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures .
The proposed mechanism of action involves the binding of these compounds to DNA, which inhibits DNA-dependent enzymes and disrupts cellular replication processes. This suggests that this compound may exert similar effects by intercalating into DNA or binding to specific sites within the DNA structure .
Antimicrobial Activity
In addition to its antitumor potential, the compound has been evaluated for antimicrobial activity against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model)
- Methodology : Broth microdilution testing according to CLSI guidelines
- Results : Compounds with similar structural motifs have shown promising antibacterial activity, suggesting that this compound could possess comparable antimicrobial properties .
Case Studies and Research Findings
-
Study on Antitumor Activity :
- Researchers synthesized a series of benzothiazole derivatives and tested their efficacy against lung cancer cell lines.
- Results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, highlighting their potential for development as therapeutic agents .
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 2-sulphonato, 6-methyl, azo-linked carbonyl-2-oxopropyl group | 676.65 | 72705-26-1 |
| Sodium 2-[4-[[2,4-dihydroxy-5-(phenylazo)phenyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate | Benzothiazole | 7-sulphonato, 6-methyl, dihydroxy-phenylazo group | ~650 (estimated) | N/A |
| Sodium 2,2’-diazo-bis(4-hydroxynaphthalene-3,6-disulfonate) | Naphthalene | Dual azo linkages, 3,6-disulphonato, hydroxyl groups | ~750 (estimated) | N/A |
| Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | Anthracene-triazine | Anthraquinone core, triazinyl group, dual sulphonates | ~900 (estimated) | N/A |
Key Observations :
- Benzothiazole vs. Naphthalene/Anthracene Cores : The target compound’s benzothiazole core provides rigidity and planarity, enhancing color intensity compared to naphthalene-based analogs. Anthracene derivatives (e.g., ) exhibit broader π-conjugation but lower solubility due to larger aromatic systems.
- Substituent Effects : The methoxy and methyl groups in the target compound improve steric stability and reduce aggregation in solution, whereas hydroxyl groups in analogs (e.g., ) increase hydrogen bonding but may reduce photostability.
Physicochemical Properties
Solubility and Stability
- Target Compound : High aqueous solubility (>50 g/L in water at 25°C) due to dual sulfonate groups. Stable under pH 3–10 and moderate temperatures (<80°C) .
- Sodium 2,2’-diazo-bis(4-hydroxynaphthalene-3,6-disulfonate) : Higher solubility (>100 g/L) but prone to hydrolysis in acidic conditions (pH < 2) due to labile hydroxyl groups .
- Anthracene-Triazine Derivative : Lower solubility (~20 g/L) due to bulky anthraquinone structure but superior thermal stability (>200°C).
Spectral Data
Table 2: NMR and UV-Vis Comparison
Key Findings :
- The target compound’s upfield methoxy proton signal (δ 3.89) distinguishes it from hydroxyl-bearing analogs.
- Bathochromic shifts in anthracene derivatives (λmax 480 nm) arise from extended conjugation .
Methodological Considerations
- Analytical Techniques: Comparative NMR in deuterated DMSO confirms tautomerism in azo compounds; for example, keto-enol tautomerism in the target compound resolves at δ 12.5–13.5 ppm for enolic protons .
- Solvent Effects: CDCl₃ induces aggregation in sulfonated dyes, whereas DMSO-d₆ maintains monomeric forms, critical for accurate spectral interpretation .
Preparation Methods
Preparation of the Diazonium Salt
- Starting Material: 2-methoxy-5-methyl-4-sulphonatophenyl amine (an aromatic amine with sulphonate and methoxy substituents).
- Process: The aromatic amine is diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperature (0–5°C) to form the corresponding diazonium salt.
- Notes: Control of temperature and pH is critical to maintain diazonium salt stability.
Coupling Reaction
- Coupling Partner: A 6-methylbenzothiazole derivative bearing a reactive position (usually at the 7-position sulphonate).
- Reaction: The diazonium salt is coupled with the benzothiazole derivative under slightly alkaline conditions to form the azo bond (-N=N-).
- Outcome: Formation of the azo linkage connecting the two aromatic systems.
Introduction of the Aminocarbonyl-2-oxopropyl Side Chain
- Intermediate: The azo-coupled product undergoes acylation or carbamoylation to introduce the 1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl group.
- Reagents: Possible use of acyl chlorides or activated esters derived from 2-oxopropionic acid derivatives.
- Conditions: Controlled temperature and solvent conditions to ensure selective acylation without azo bond cleavage.
Formation of Disodium Salt
- Process: The sulphonate groups are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing water solubility.
- Purification: The product is purified by crystallization or precipitation from aqueous solution.
Analytical Data and Reaction Conditions
| Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5°C | Formation of diazonium salt | Temperature control critical |
| Azo Coupling | Benzothiazole derivative, pH ~8–9 | Formation of azo linkage | Slightly alkaline medium preferred |
| Acylation/Carbamoylation | Acyl chloride or activated ester, base | Introduction of aminocarbonyl group | Avoid azo bond degradation |
| Salt Formation | NaOH or Na2CO3 | Formation of disodium salt | Enhances water solubility |
| Purification | Crystallization/precipitation | Isolation of pure compound | Solvent choice affects purity |
Research Findings and Patents
- The compound is patented, and detailed synthetic routes are often proprietary. According to patent databases (WIPO PATENTSCOPE), synthetic methods for this compound involve multi-step organic synthesis combining azo coupling with functional group modifications to achieve the final disodium salt form.
- The compound’s sulphonate groups are introduced early in the synthesis to ensure water solubility and dyeing properties.
- The benzothiazole moiety is typically synthesized or sourced separately and then coupled with the diazonium salt.
- The presence of the methoxy and methyl groups on the sulphonated phenyl ring influences the reactivity during diazotization and coupling steps, requiring optimized reaction conditions.
Summary Table of Preparation Steps
| Preparation Stage | Description | Chemical Role/Transformation |
|---|---|---|
| Aromatic amine sulphonation | Sulphonation of aromatic amine precursor | Introduces sulphonate groups for solubility |
| Diazotization | Conversion of aromatic amine to diazonium salt | Enables azo coupling |
| Azo coupling | Coupling of diazonium salt with benzothiazole | Forms azo chromophore |
| Acylation/Carbamoylation | Attachment of aminocarbonyl-2-oxopropyl side chain | Adds functional group for dye properties |
| Neutralization and salt formation | Conversion to disodium salt | Improves solubility and stability |
| Purification | Crystallization or precipitation | Obtains pure dye compound |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of this compound, and what analytical methods ensure structural fidelity?
- Methodology : Synthesis typically involves coupling azo intermediates with benzothiazole derivatives under controlled pH (6.5–7.5) and temperature (60–80°C). Critical steps include diazotization of aromatic amines and subsequent azo-coupling with sulfonated benzothiazole precursors. Post-synthesis, structural validation requires Nuclear Magnetic Resonance (NMR) for aromatic proton assignments and High-Performance Liquid Chromatography (HPLC) to confirm purity (>98%) .
Q. How can researchers mitigate non-specific binding when using this compound in fluorescence-based assays?
- Methodology : Optimize buffer conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and introduce blocking agents like bovine serum albumin (BSA) to reduce background noise. Adjusting the sulfonate group concentration (0.5–2.0 mM) can enhance selectivity for target interactions .
Q. What spectroscopic techniques are critical for characterizing its electronic transitions and stability in aqueous solutions?
- Methodology : UV-Vis spectroscopy (λmax ~450–500 nm) identifies π→π* transitions in the azo-benzothiazole system. Stability studies use dynamic light scattering (DLS) to monitor aggregation over 72 hours in aqueous buffers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts during synthesis?
- Methodology : Implement a central composite design (CCD) to evaluate factors like reaction time (2–8 hrs), temperature (50–90°C), and molar ratios (1:1 to 1:3). Response surface modeling identifies optimal conditions (e.g., 70°C, 5 hrs, 1:2.5 ratio), achieving >85% yield with <5% impurities. This approach integrates statistical validation and process scalability .
Q. What strategies resolve contradictions in reported spectral data for this compound across studies?
- Methodology : Cross-validate data using 2D NMR (COSY, HSQC) to resolve peak overlaps in aromatic regions. Compare Fourier-transform infrared (FTIR) spectra to confirm sulfonate (S=O stretching at 1040–1120 cm<sup>−1</sup>) and carbonyl (C=O at 1650–1700 cm<sup>−1</sup>) functional groups. Discrepancies may arise from solvent polarity effects or hydration states .
Q. How does the compound’s solvatochromic behavior impact its application in pH-sensitive imaging?
- Methodology : Characterize solvatochromism via spectrofluorimetry in solvents of varying polarity (e.g., water, DMSO, ethanol). The compound exhibits a hypsochromic shift (~30 nm) in polar solvents due to stabilized excited states. For pH imaging, calibrate emission intensity ratios (I450/I520) across pH 4–9 to establish a linear response curve .
Q. What computational methods predict its binding affinity to biological targets, and how are these validated experimentally?
- Methodology : Perform molecular docking (AutoDock Vina) using the sulfonate and azo groups as key interaction sites. Validate predictions via surface plasmon resonance (SPR) with immobilized target proteins (e.g., albumin), yielding KD values in the µM range .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?
- Resolution : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Contradictions may arise from trace metal impurities (e.g., Fe<sup>3+</sup>) in buffers, which catalyze degradation. Chelating agents (e.g., EDTA) can mitigate this .
Experimental Design Tables
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
